2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group and a trifluoromethylcyclopropyl group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid typically involves the protection of amino acids with the Fmoc group. The Arndt-Eistert protocol is a common method used, starting from commercially available N-Fmoc-protected α-amino acids. This method leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The key steps would include the protection of amino acids, followed by specific reactions to introduce the trifluoromethylcyclopropyl group.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid involves its ability to interact with various molecular targets. The Fmoc group provides stability and protection during chemical reactions, while the trifluoromethylcyclopropyl group can enhance reactivity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-propanoic acid
- 2-Ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
Uniqueness
What sets 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid apart is its trifluoromethylcyclopropyl group, which can provide unique reactivity and specificity in chemical reactions. This makes it particularly valuable in applications where precise control over molecular interactions is required .
Properties
Molecular Formula |
C22H20F3NO4 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid |
InChI |
InChI=1S/C22H20F3NO4/c23-22(24,25)18-9-12(18)10-19(20(27)28)26-21(29)30-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-19H,9-11H2,(H,26,29)(H,27,28) |
InChI Key |
ASPLWNNIOYJNSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(F)(F)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.